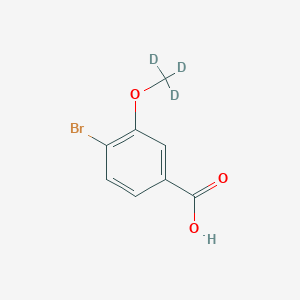
Benzoic acid, 4-bromo-3-(methoxy-d3)-
Overview
Description
Benzoic acid, 4-bromo-3-(methoxy-d3)-: is a derivative of benzoic acid where the hydrogen atoms in the methoxy group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of benzoic acid, 4-bromo-3-(methoxy-d3)- typically begins with 4-bromo-3-methoxybenzoic acid.
Deuteration Process: The methoxy group is then subjected to a deuteration process where hydrogen atoms are replaced by deuterium.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the complete replacement of hydrogen with deuterium.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoic acid, 4-bromo-3-(methoxy-d3)- can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine and a catalyst such as iron(III) bromide.
Oxidation: Oxidizing agents such as potassium permanganate can be used under acidic conditions to oxidize the compound.
Major Products:
Brominated Derivatives: Substitution reactions can yield brominated derivatives of the compound.
Oxidized Products: Oxidation reactions can produce carboxylic acids and other oxidized forms.
Scientific Research Applications
Chemistry:
Isotope Labeling: The deuterium atoms in benzoic acid, 4-bromo-3-(methoxy-d3)- make it useful for isotope labeling studies in chemistry.
Reaction Mechanism Studies: It is used to study reaction mechanisms and pathways due to its unique isotopic composition.
Biology and Medicine:
Metabolic Studies: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Bromo-3-methoxybenzoic Acid: This compound is similar but lacks the deuterium atoms in the methoxy group.
2-Bromo-5-carboxyanisole: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness:
Properties
IUPAC Name |
4-bromo-3-(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXVBKBOFGKIN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















